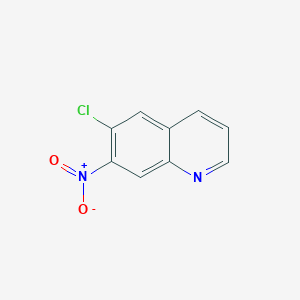

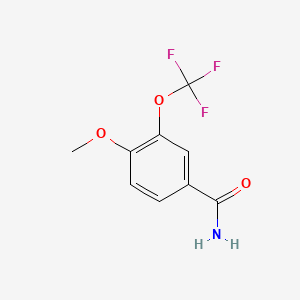

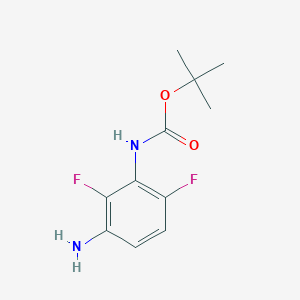

![molecular formula C17H22BNO4 B1401460 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione CAS No. 2096997-21-4](/img/structure/B1401460.png)

1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione

Descripción general

Descripción

This compound is a derivative of pyrrolidine-2,5-dione, which is also known as succinimide. It has a benzyl group attached at the 1-position and a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group attached at the 3-position of the succinimide ring .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the corresponding boronic acid or boronic ester with the appropriate succinimide derivative . The reaction is usually carried out in the presence of a transition metal catalyst, such as palladium .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrrolidine-2,5-dione (succinimide) ring, which is a five-membered ring with two carbonyl groups. Attached to this ring at the 1-position is a benzyl group and at the 3-position is a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group .Chemical Reactions Analysis

The 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group is a boronic ester, which is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds by coupling boronic acids or esters with organic halides .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Compounds with a similar structure to 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione have been synthesized and analyzed. For instance, Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. They utilized FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structure confirmation and conducted conformational analyses using density functional theory (DFT) (Huang et al., 2021).

Polymer Synthesis and Properties

- Compounds containing similar dioxaborolane structures have been used in the synthesis of polymers. Welterlich et al. (2012) described the synthesis and characteristic properties of polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units. These polymers exhibited good solubility in organic solvents and could have potential applications in various fields (Welterlich, Charov, & Tieke, 2012).

Molecular Electrostatic Potential and Orbital Studies

- The molecular electrostatic potential and frontier molecular orbitals of compounds with similar structures have been investigated. Huang et al. (2021) utilized DFT to study these aspects, revealing physicochemical properties that could be crucial in understanding the reactivity and interaction of such compounds (Huang et al., 2021).

Catalytic Applications

- The dioxaborolane structure is significant in catalysis. For example, Takagi and Yamakawa (2013) explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides, indicating the utility of these compounds in catalytic processes (Takagi & Yamakawa, 2013).

Direcciones Futuras

The future directions for this compound could involve its use in the synthesis of more complex molecules via Suzuki-Miyaura cross-coupling reactions . It could also be used in the development of new pharmaceuticals or materials, given the importance of the succinimide ring in medicinal chemistry and the utility of boronic esters in synthetic chemistry .

Mecanismo De Acción

Target of Action

It’s structurally related to4,4,5,5-Tetramethyl-1,3,2-dioxaborolane , which is known to be used for borylation at the benzylic C-H bond of alkylbenzenes .

Mode of Action

This includes borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .

Biochemical Pathways

It’s structurally related to 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is known to be involved in the hydroboration of alkyl or aryl alkynes and alkenes .

Pharmacokinetics

It’s structurally related to 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is known to have a boiling point of 42-43 °c/50 mmhg and a density of 0882 g/mL at 25 °C . These properties may influence its bioavailability.

Result of Action

It’s structurally related to 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is known to form pinacol benzyl boronate as a result of its action .

Action Environment

It’s structurally related to 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is known to be stable under normal conditions but may hydrolyze under humid conditions .

Propiedades

IUPAC Name |

1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-7-5-6-12(10-13)11-19-14(20)8-9-15(19)21/h5-7,10H,8-9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVLWKHCUUWWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

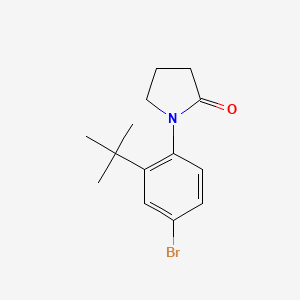

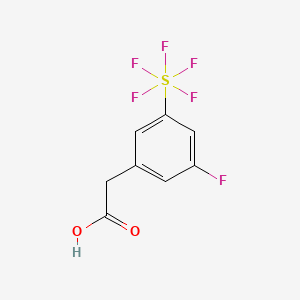

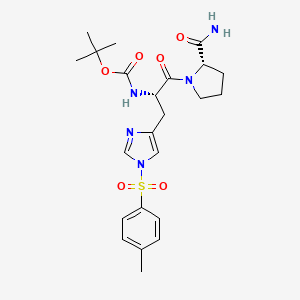

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)

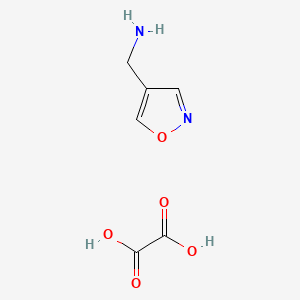

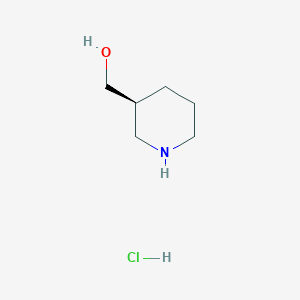

![Oxazolo[5,4-b]pyridin-2-amine dihydrochloride](/img/structure/B1401392.png)

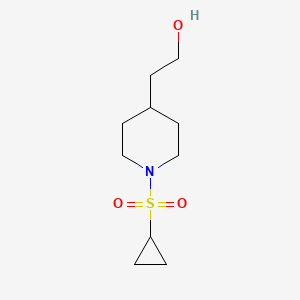

![(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid](/img/structure/B1401394.png)